1-(2-Ethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Overview
Description
- The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
- Reaction conditions: Use of ethoxybenzene and appropriate nucleophiles under basic conditions.
Urea Formation:
- The final step involves the reaction of the intermediate with an isocyanate or carbamoyl chloride to form the urea linkage.
- Reaction conditions: Mild temperatures and solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Tetrahydroquinoline Core:
- Starting from aniline derivatives, the tetrahydroquinoline core can be synthesized via Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
- Reaction conditions: Acidic catalysts such as trifluoroacetic acid (TFA) or Lewis acids like BF3·OEt2.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives.
Reduction: Reduction reactions using hydrogenation catalysts (e.g., Pd/C) can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl or quinoline rings.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl or quinoline derivatives.
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Materials Science: Investigated for its properties in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating biological pathways. The urea linkage and the aromatic rings play crucial roles in these interactions by providing hydrogen bonding and π-π stacking capabilities.
Comparison with Similar Compounds
- 1-(2-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 1-(2-Chlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
Uniqueness: 1-(2-Ethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is unique due to the ethoxy group, which can influence its lipophilicity, electronic properties, and overall biological activity. This makes it distinct in terms of solubility, reactivity, and potential therapeutic applications compared to its analogs.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-3-25-17-7-5-4-6-15(17)21-19(24)20-14-9-10-16-13(12-14)8-11-18(23)22(16)2/h4-7,9-10,12H,3,8,11H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMILLRSTQDIYHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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